4,4-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid
Description
This compound is a fluorinated cycloheptane derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at position 5 and a carboxylic acid moiety at position 1. The cycloheptane backbone introduces unique conformational flexibility compared to smaller cyclic or linear analogs. The 4,4-difluoro substitution enhances electronegativity and may influence solubility, reactivity, and intermolecular interactions. The Boc group serves as a protective moiety for the amine, offering stability under basic conditions but susceptibility to acidic cleavage.
Properties
IUPAC Name |
4,4-difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21F2NO4/c1-12(2,3)20-11(19)16-9-5-4-8(10(17)18)6-7-13(9,14)15/h8-9H,4-7H2,1-3H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWIJIWLMHEECC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CCC1(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4,4-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cycloheptane ring with difluoro and carbamate substituents, contributing to its unique reactivity and interaction with biological targets. The molecular formula is , with a molecular weight of approximately 253.246 g/mol.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within cells. The difluoro group enhances lipophilicity, which may facilitate membrane permeability and improve binding affinity to target proteins. The mechanism involves modulation of various biological pathways, potentially influencing processes such as:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with receptors could lead to altered signaling pathways.
Biological Activity Overview
The biological activities reported for this compound include:
| Activity | Description |
|---|---|
| Antiviral | Potential inhibition of viral replication mechanisms. |
| Anti-inflammatory | Modulation of inflammatory pathways through enzyme inhibition. |
| Anticancer | Induction of apoptosis in cancer cell lines through targeted action on receptors. |
Case Study 1: Antiviral Activity
In a study evaluating various carboxylic acid derivatives, compounds similar to this compound exhibited significant antiviral activity against HIV. The structure-activity relationship (SAR) indicated that the presence of the difluoro group was crucial for enhancing antiviral potency, with some analogues showing EC50 values in the low micromolar range .
Case Study 2: Enzyme Inhibition
Research focusing on enzyme inhibition demonstrated that derivatives of this compound could inhibit key metabolic enzymes involved in glucose metabolism. This suggests potential applications in treating insulin resistance and related metabolic disorders .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the cycloheptane structure significantly affect biological activity. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Addition of difluoro groups | Increased lipophilicity and binding affinity |
| Alteration of the carbamate moiety | Enhanced enzyme inhibition |
| Variation in alkyl side chains | Changes in receptor selectivity |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
*Estimated based on molecular formula (C₁₃H₁₉F₂NO₄).
Functional Group Analysis
- Boc-Protected Amine: Present in both the target compound and the pentanoic acid analog. This group enhances stability during synthesis but requires acidic conditions for deprotection .
- Fluorine Substituents: The target compound’s 4,4-difluoro groups increase lipophilicity and metabolic stability compared to the non-fluorinated pentanoic acid analog. Fluorine’s electron-withdrawing effects may also alter electronic distribution in the cycloheptane ring .
- Carboxylic Acid : Common to all three compounds, enabling salt formation or conjugation reactions.
Physicochemical Properties
- Solubility: The target compound’s cycloheptane backbone and fluorine substituents likely reduce aqueous solubility compared to the linear pentanoic acid analog. BODIPY derivatives, by contrast, are designed for lipid membrane compatibility .
- Stability : The Boc group in the target compound is acid-labile, whereas the hydroxy group in the analog may confer higher polarity and oxidative sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
